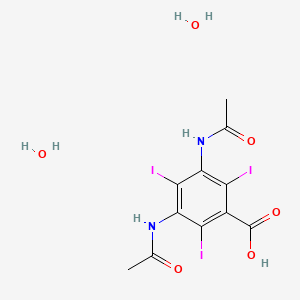

Diatrizoesäure-Dihydrat

Übersicht

Beschreibung

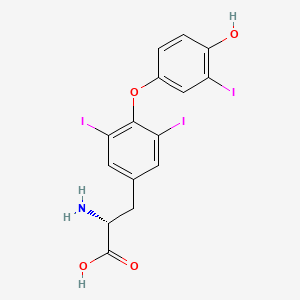

Diatrizoic acid dihydrate, also known as 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid dihydrate, is a commonly used iodinated contrast agent in radiology. It is utilized in various diagnostic imaging methods, including angiography, urography, and gastrointestinal studies. The compound is known for its high osmolality and radiopacity, making it effective in enhancing the contrast of images during X-ray examinations .

Wirkmechanismus

Target of Action

Diatrizoic acid dihydrate, also known as amidotrizoate, is primarily used as a contrast agent in radiology . The primary targets of this compound are the body tissues that need to be visualized during radiological procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoic acid dihydrate works by blocking X-rays . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the X-rays to create a “picture” of the area . The areas of the body in which the agent localizes will appear white on the X-ray film, creating the needed distinction or contrast between one organ and other tissues .

Pharmacokinetics

Diatrizoic acid dihydrate is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volume such as infants .

Result of Action

The primary result of the action of diatrizoic acid dihydrate is the enhanced visualization of body structures during radiological procedures . The contrast it provides helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoic acid dihydrate can be influenced by environmental factors. For instance, it has been found that diatrizoic acid monosodium salt, an X-ray contrast agent, has a complex interaction with water in the solid state . Five hydrates with water content ranging from 0.3 to 8 molar equivalents of water show a high degree of interconvertibility, stoichiometric and non-stoichiometric behavior, and potential of amorphisation during the release of water . This highlights the importance of understanding the environmental factors that can influence the action, efficacy, and stability of diatrizoic acid dihydrate.

Wissenschaftliche Forschungsanwendungen

Diatrizoesäure-Dihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als radioopakes Mittel in verschiedenen chemischen Analysen und Experimenten verwendet.

Medizin: Es wird häufig in diagnostischen Bildgebungsverfahren wie Computertomographie, Angiographie und Urographie eingesetzt

5. Wirkmechanismus

This compound wirkt als jodhaltiges Röntgenkontrastmittel. Die hohe Elektronendichte von Jodatomen streut oder stoppt Röntgenstrahlen effektiv, wodurch ein deutlicher Kontrast zwischen verschiedenen Geweben im Körper entsteht. Diese Kontrastverstärkung ermöglicht eine detaillierte Darstellung innerer Strukturen während der diagnostischen Bildgebung .

Ähnliche Verbindungen:

- Iotalamsäure

- Iodixanol

- Iohexol

Vergleich: this compound ist aufgrund seiner hohen Osmolalität und Radiopazität einzigartig, die eine hervorragende Kontrastverstärkung bei der Bildgebung ermöglichen. Im Vergleich zu anderen jodhaltigen Kontrastmitteln wie Iotalamsäure, Iodixanol und Iohexol ist this compound aufgrund ihrer spezifischen chemischen Eigenschaften bei bestimmten diagnostischen Verfahren effektiver .

Biochemische Analyse

Biochemical Properties

Diatrizoic acid dihydrate is an iodine-containing X-ray contrast agent . It contains iodine, which blocks x-rays This property allows it to be used in various biochemical reactions related to imaging

Cellular Effects

High osmolal radiocontrast agents like diatrizoic acid dihydrate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Molecular Mechanism

The mechanism of action of diatrizoic acid dihydrate is primarily due to its iodine content . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays . Depending on how the diatrizoic acid dihydrate is administered, it localizes or builds up in certain areas of the body .

Temporal Effects in Laboratory Settings

It is known that diatrizoic acid dihydrate is not metabolized but excreted unchanged in the urine .

Dosage Effects in Animal Models

It is known that high osmolal radiocontrast agents like diatrizoic acid dihydrate can cause cytotoxic effects .

Metabolic Pathways

Diatrizoic acid dihydrate is not metabolized but excreted unchanged in the urine . The liver and small intestine provide the major alternate route of excretion for diatrizoic acid dihydrate .

Transport and Distribution

Diatrizoic acid dihydrate is distributed in the body depending on how it is administered . For example, if administered intravenously, it is distributed through blood vessels and excreted by the kidneys .

Subcellular Localization

Depending on how it is administered, it localizes or builds up in certain areas of the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diatrizoic acid dihydrate involves several steps:

Iodination: The process begins with the iodination of 3,5-diaminobenzoic acid using iodine monochloride to form a triiodinated intermediate.

Acylation: The triiodinated intermediate undergoes acylation with acetic anhydride to produce diatrizoic acid.

Hydration: The final step involves the crystallization of diatrizoic acid in the presence of water to form the dihydrate

Industrial Production Methods: In industrial settings, the production of diatrizoic acid dihydrate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diatrizoesäure-Dihydrat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Jodatomen und Acetamidgruppen. Zu diesen Reaktionen gehören:

Nucleophile Substitution: Die Jodatome können unter bestimmten Bedingungen durch Nucleophile ersetzt werden.

Hydrolyse: Die Acetamidgruppen können in Gegenwart starker Säuren oder Basen hydrolysiert werden

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid und Kaliumiodid.

Hydrolyse: Starke Säuren wie Salzsäure oder Basen wie Natriumhydroxid werden verwendet

Hauptprodukte:

Nucleophile Substitution: Die Hauptprodukte sind substituierte Benzoesäuren.

Hydrolyse: Die Hauptprodukte sind 3,5-Diaminobenzoesäure und Essigsäure

Vergleich Mit ähnlichen Verbindungen

- Iothalamic acid

- Iodixanol

- Iohexol

Comparison: Diatrizoic acid dihydrate is unique due to its high osmolality and radiopacity, which provide superior contrast enhancement in imaging. Compared to other iodinated contrast agents like iothalamic acid, iodixanol, and iohexol, diatrizoic acid dihydrate is more effective in certain diagnostic procedures due to its specific chemical properties .

Eigenschaften

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

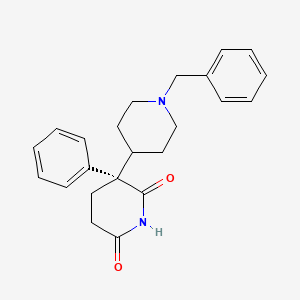

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.